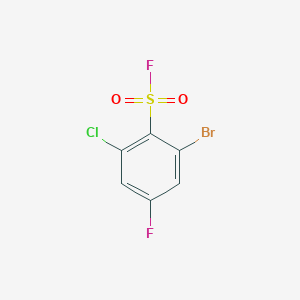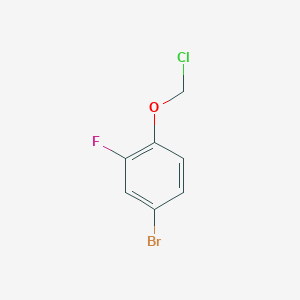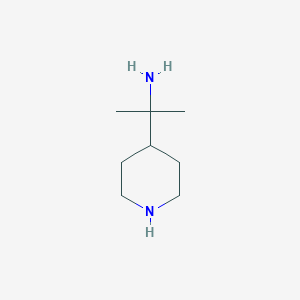
5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₀N₂O₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with piperazine derivatives. One common method includes the use of 3-oxopiperazine as a starting material, which reacts with thiophene-2-carbaldehyde under controlled conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Piperazin-1-yl)thiophene-2-carbaldehyde: Similar structure but lacks the oxo group on the piperazine ring.
Thiophene-2-carbaldehyde: Lacks the piperazine moiety.
3-Oxopiperazine derivatives: Similar piperazine structure but different substituents on the thiophene ring.
Uniqueness
5-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the oxopiperazine and thiophene moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
5-(3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2S/c12-6-7-1-2-9(14-7)11-4-3-10-8(13)5-11/h1-2,6H,3-5H2,(H,10,13) |
Clé InChI |
STFCXTDKTLAWTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13234714.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)

![Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13234753.png)


![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)

![tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)

